Ethyl 4-((4-(2-(4-(morpholinosulfonyl)benzoyl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-((4-(2-(4-(morpholinosulfonyl)benzoyl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C25H31N5O9S2 and its molecular weight is 609.67. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Researchers have developed methods for synthesizing new compounds involving reactions with secondary amines such as morpholine and piperazine, which play a critical role in forming derivatives with potential for further chemical and biological applications (Stevens, 1974). For instance, the reaction of benzoylmethanesulfonyl chloride with enamines derived from cyclohexanone in the presence of triethylamine, has been studied, showing the formation of various acyclic sulfones and highlighting the versatility of such compounds in chemical synthesis (Tsuge, O., Iwanami, S., & Hagio, S., 1972).
Antimicrobial Activities
- New derivatives of 1,2,4-triazoles, synthesized from reactions involving morpholine and piperazine, demonstrated significant antimicrobial activity. This underscores the potential of these compounds in the development of new antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007). Additionally, certain benzofuro[3,2‐d]pyrimidines synthesized from ethyl 3-amino-2-ben?ofiiran carboxylate and subjected to reactions with morpholine showed promising antibacterial and antifungal activities, further indicating the importance of these chemical scaffolds in medicinal chemistry (Bodke, Y., & Sangapure, S. S., 2003).
Biological Activities
- Compounds synthesized from ethyl benzoylpyruvate and phenyl isothiocyanate, reacting with morpholine and piperazine, led to derivatives with evaluated antimicrobial and antifungal activities. This demonstrates the application of these compounds in exploring new therapeutic agents (Kabirifard, H., Ghahremani, S., & Afsharpoor, A., 2015).
Mechanism of Action
Target of action
Without specific information, it’s difficult to identify the exact targets of this compound. Compounds with similar structures have been studied for their potential as anticancer agents and inhibitors of human carbonic anhydrase .
Mode of action
The compound contains a hydrazinecarbonyl group, which can form hydrazones . Hydrazones are known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Biochemical pathways
The exact biochemical pathways affected by this compound are unknown without specific studies. Based on its structure, it might interfere with the pathways involving its potential targets, such as carbonic anhydrases .
Result of action
If it acts as an inhibitor of human carbonic anhydrase, it could potentially slow down the conversion of carbon dioxide to bicarbonate and protons in the body .
Properties
IUPAC Name |
ethyl 4-[4-[[(4-morpholin-4-ylsulfonylbenzoyl)amino]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N5O9S2/c1-2-39-25(33)28-11-13-29(14-12-28)40(34,35)21-7-3-19(4-8-21)23(31)26-27-24(32)20-5-9-22(10-6-20)41(36,37)30-15-17-38-18-16-30/h3-10H,2,11-18H2,1H3,(H,26,31)(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCHOLYPWDBBOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N5O9S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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